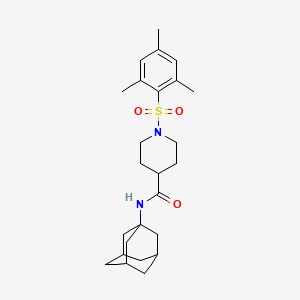
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide, also known as CB13, is a synthetic compound that belongs to the family of cyclobutane carboxamide derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CB13 is structurally similar to other compounds such as AM2201 and JWH-018, which are known to interact with the endocannabinoid system.
Mechanism of Action
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is known to interact with the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain sensation, appetite, and mood. This compound is believed to act as a partial agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This interaction leads to the modulation of various signaling pathways, resulting in the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic and anti-inflammatory effects in the central nervous system. In the peripheral nervous system, this compound has been shown to have analgesic effects. In addition, this compound has been shown to have anti-tumor properties, which may be due to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide. One area of interest is the development of more selective CB1 and CB2 receptor agonists and antagonists. Another area of interest is the study of the potential therapeutic applications of this compound in various diseases such as cancer, autoimmune disorders, and neurological disorders. Additionally, the development of more efficient synthesis methods for this compound and related compounds may facilitate their use in future research.
Synthesis Methods
The synthesis of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide involves a multistep process that includes the reaction of 3-methylthiophenol with cyclobutanecarboxylic acid chloride, followed by the addition of a secondary amine. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various fields such as neuropharmacology, oncology, and immunology. In neuropharmacology, this compound has been shown to have anxiolytic and anti-inflammatory effects. In oncology, this compound has been studied for its potential anti-tumor properties. In immunology, this compound has been studied for its potential use as an immunomodulatory agent.
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-11-7-3-6-10(8-11)13-12(14)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCUDBIHZITML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)


![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)

